molecular formula C9H17NO3S B14876289 7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide

7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide

Cat. No.: B14876289
M. Wt: 219.30 g/mol
InChI Key: LJAPYFOUBNDHIH-UHFFFAOYSA-N
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Description

7-(2-Hydroxyethyl)-2-thia-7-azaspiro[44]nonane 2,2-dioxide is a spirocyclic compound that features a unique structure combining a spiro ring system with sulfur and nitrogen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions to form the spiro ring. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms in the ring system can form hydrogen bonds or coordinate with metal ions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar ring system but different functional groups.

    2,7-Diazaspiro[4.4]nonane: Lacks the sulfur atom but has a similar nitrogen-containing spiro ring.

    1,6-Dioxaspiro[4.4]nonane: Contains oxygen atoms instead of sulfur and nitrogen.

Uniqueness

7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide is unique due to the presence of both sulfur and nitrogen in its spiro ring system. This combination of heteroatoms provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

2-(2,2-dioxo-2λ6-thia-7-azaspiro[4.4]nonan-7-yl)ethanol

InChI

InChI=1S/C9H17NO3S/c11-5-4-10-3-1-9(7-10)2-6-14(12,13)8-9/h11H,1-8H2

InChI Key

LJAPYFOUBNDHIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCS(=O)(=O)C2)CCO

Origin of Product

United States

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